molecular formula C10H20O2 B1523654 2-(Propan-2-yl)heptanoic acid CAS No. 116988-31-9

2-(Propan-2-yl)heptanoic acid

Cat. No. B1523654
CAS RN: 116988-31-9
M. Wt: 172.26 g/mol
InChI Key: FAVDADINLFSWCI-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular formula of 2-(Propan-2-yl)heptanoic acid is C10H20O2 . The InChI code is 1S/C10H20O2/c1-4-5-6-7-9(8(2)3)10(11)12/h8-9H,4-7H2,1-3H3,(H,11,12) . The molecular weight is 172.27 .


Physical And Chemical Properties Analysis

The physical form of 2-(Propan-2-yl)heptanoic acid is a liquid . It has a molecular weight of 172.26 . The density is 0.9±0.1 g/cm3, and the boiling point is 195.7±8.0 °C at 760 mmHg .

Scientific Research Applications

1. Extraction and Recovery in Chemical Engineering

2-(Propan-2-yl)heptanoic acid, commonly known as propionic acid, is extensively used in chemical engineering for extraction and recovery purposes. Research has shown that reactive extraction using specific extractants like Aliquat 336 and various diluents is a promising technique for propionic acid recovery from fermentation broth. This process is crucial for the chemical, pharmaceutical, and food industries (Keshav, Chand, & Wasewar, 2009). Another study explored the effects of binary extractants and modifier-diluents systems on the equilibria of propionic acid extraction, contributing to the design of more efficient extraction processes (Keshav, Wasewar, Chand, & Uslu, 2009).

2. Biomedical Research

In biomedical research, 2-(Propan-2-yl)heptanoic acid is linked to the study of odd-chain fatty acids (OCFAs), which are biomarkers for dietary fiber intake and are synthesized endogenously from gut-derived propionate. This process has implications for insulin sensitivity and type 2 diabetes risk (Weitkunat et al., 2017).

3. Microbiology and Polymer Science

This compound has also been used to study the growth behavior and polymer incorporation of Pseudomonas oleovorans on alkyl esters of heptanoic acid, providing insights into microbial growth dynamics and polymer production (Scholz, Fuller, & Lenz, 1994).

4. Chemistry and Material Science

In the field of chemistry and materials science, 2-(Propan-2-yl)heptanoic acid is involved in the synthesis of new compounds and materials. For example, it plays a role in the design and synthesis of chiral benzoates and fluorobenzoates with specific mesomorphic properties (Milewska, Drzewiński, Czerwiński, & Dąbrowski, 2015). It also influences the phase separation temperatures of methanol/hydrocarbon/water mixtures, which has implications for fuel chemistry (Cheung, 1989).

Safety and Hazards

The safety information for 2-(Propan-2-yl)heptanoic acid includes the following hazard statements: H315, H318, H335 . The precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P310, P312, P332+P313, P362, P403+P233, P405, P501 .

properties

IUPAC Name

2-propan-2-ylheptanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H20O2/c1-4-5-6-7-9(8(2)3)10(11)12/h8-9H,4-7H2,1-3H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FAVDADINLFSWCI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC(C(C)C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50706681
Record name 2-(Propan-2-yl)heptanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50706681
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

172.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Propan-2-yl)heptanoic acid

CAS RN

116988-31-9
Record name 2-(Propan-2-yl)heptanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50706681
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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